molecular formula C12H18ClN B13269496 [1-(4-Chlorophenyl)ethyl](2-methylpropyl)amine

[1-(4-Chlorophenyl)ethyl](2-methylpropyl)amine

Cat. No.: B13269496
M. Wt: 211.73 g/mol
InChI Key: QOFYNRYDWODZDY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a 2-methylpropylamine group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering their function and triggering downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness:

1-(4-Chlorophenyl)ethylamine: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group with an ethyl and 2-methylpropylamine chain makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-2-methylpropan-1-amine

InChI

InChI=1S/C12H18ClN/c1-9(2)8-14-10(3)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3

InChI Key

QOFYNRYDWODZDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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